Pyrrolo[1,2-a]thieno[2,3-e]pyrazin-5-amine
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Overview
Description
“Pyrrolo[1,2-a]thieno[2,3-e]pyrazin-5-amine” is a nitrogen-containing heterocyclic compound . It has a molecular formula of C9H7N3S . This compound is part of the pyrrolopyrazine family, which includes a pyrrole and a pyrazine ring . Compounds with this scaffold have exhibited various biological activities, such as antimicrobial, anti-inflammatory, antiviral, antifungal, antioxidant, antitumor, and kinase inhibitory .
Synthesis Analysis
Pyrrolopyrazine derivatives, including “Pyrrolo[1,2-a]thieno[2,3-e]pyrazin-5-amine”, can be synthesized through various routes, including cyclization, ring annulation, cycloaddition, and direct C-H arylation . These methods have been used to produce a wide range of pyrrolopyrazine derivatives .Molecular Structure Analysis
The pyrrolopyrazine scaffold in “Pyrrolo[1,2-a]thieno[2,3-e]pyrazin-5-amine” includes a pyrrole ring and a pyrazine ring . This structure is an attractive scaffold for drug discovery research .Chemical Reactions Analysis
The synthesis of pyrrolopyrazine derivatives involves various chemical reactions, including cyclization, ring annulation, cycloaddition, and direct C-H arylation . These reactions have been used to produce a wide range of pyrrolopyrazine derivatives .Physical And Chemical Properties Analysis
“Pyrrolo[1,2-a]thieno[2,3-e]pyrazin-5-amine” has a molecular formula of C9H7N3S and an average mass of 189.237 Da .properties
IUPAC Name |
5-thia-1,7-diazatricyclo[7.3.0.02,6]dodeca-2(6),3,7,9,11-pentaen-8-amine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7N3S/c10-8-6-2-1-4-12(6)7-3-5-13-9(7)11-8/h1-5H,(H2,10,11) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XFMQTHTWNFUGHS-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN2C3=C(N=C(C2=C1)N)SC=C3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7N3S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30549679 |
Source
|
Record name | Pyrrolo[1,2-a]thieno[2,3-e]pyrazin-5-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30549679 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
189.24 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Pyrrolo[1,2-a]thieno[2,3-e]pyrazin-5-amine | |
CAS RN |
111886-59-0 |
Source
|
Record name | Pyrrolo[1,2-a]thieno[2,3-e]pyrazin-5-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30549679 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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